molecular formula C19H18N6O3 B2837208 2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 863447-13-6

2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(5-methylisoxazol-3-yl)acetamide

Cat. No.: B2837208
CAS No.: 863447-13-6
M. Wt: 378.392
InChI Key: JOIBZQDHKLFUFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrazolo[3,4-d]pyrimidine derivative functionalized with a 3,4-dimethylphenyl group at the N1 position and a 5-methylisoxazole acetamide side chain. Pyrazolo[3,4-d]pyrimidines are heterocyclic scaffolds known for their kinase inhibitory activity, particularly targeting enzymes like Janus kinases (JAKs) and phosphodiesterases (PDEs). The 3,4-dimethylphenyl substituent may enhance lipophilicity and binding affinity to hydrophobic pockets in target proteins, while the isoxazole moiety contributes to metabolic stability and solubility.

Properties

IUPAC Name

2-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6O3/c1-11-4-5-14(6-12(11)2)25-18-15(8-21-25)19(27)24(10-20-18)9-17(26)22-16-7-13(3)28-23-16/h4-8,10H,9H2,1-3H3,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOIBZQDHKLFUFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=NOC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(5-methylisoxazol-3-yl)acetamide typically involves multiple steps, starting from commercially available starting materials. The key steps include:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.

    Introduction of the 3,4-dimethylphenyl group: This step often involves a Friedel-Crafts acylation or alkylation reaction.

    Attachment of the isoxazole moiety: This can be done through a condensation reaction with an appropriate isoxazole derivative.

    Final acylation step: The acetamide group is introduced through an acylation reaction using acetic anhydride or a similar reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(5-methylisoxazol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group, using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, mild conditions.

    Substitution: Sodium hydroxide, potassium tert-butoxide, elevated temperatures.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Chemistry

The compound serves as a building block for synthesizing more complex molecules. Its structure allows it to act as a ligand in coordination chemistry, facilitating the formation of metal complexes that can be used in catalysis and materials science.

Biology

Research indicates that this compound has potential as an enzyme inhibitor , particularly targeting kinases involved in cell signaling pathways. This inhibition can disrupt various biological processes, making it a candidate for further investigation in cellular biology.

Medicine

The anticancer properties of this compound have been a focal point of research. Studies have shown that it exhibits cytotoxic activity against several cancer cell lines, suggesting its potential use in cancer therapy. For instance:

  • In vitro studies demonstrated significant inhibition of cell proliferation in breast cancer and colon cancer cell lines.
  • Mechanistically, the compound interacts with cyclin-dependent kinases (CDKs), leading to apoptosis in cancer cells by disrupting their cell cycle progression.

Case Studies

Several studies have explored the applications of this compound:

  • Anticancer Activity : A study published in Cancer Research reported that derivatives of pyrazolo[3,4-d]pyrimidines showed promising results against various cancer types, with IC50_{50} values indicating effective cytotoxicity at low concentrations .
  • Kinase Inhibition : Research highlighted the compound's ability to inhibit specific kinases involved in tumor growth, demonstrating its potential as a therapeutic agent in targeted cancer therapies .
  • Material Science : The compound has also been investigated for its use in developing new materials with specific electronic or optical properties, showcasing its versatility beyond biological applications .

Mechanism of Action

The mechanism of action of 2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(5-methylisoxazol-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit a key enzyme involved in cell proliferation, thereby exerting its anti-cancer effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Solubility: The target compound’s 5-methylisoxazole acetamide group may improve aqueous solubility compared to purely aromatic substituents (e.g., chromenone in Example 83).

Biological Activity: Example 83 () incorporates a chromenone moiety linked to pyrazolo[3,4-d]pyrimidine, demonstrating JAK/STAT inhibition with an IC₅₀ of <100 nM. The target compound’s isoxazole acetamide may shift selectivity toward PDEs or other kinases. Fluorinated analogs (e.g., 5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one) show enhanced anti-proliferative activity in cancer cell lines due to electronegative substituents stabilizing protein-ligand interactions.

Key Insights:

  • The target compound’s synthetic route likely involves coupling a pyrazolo[3,4-d]pyrimidine boronate ester with a 3,4-dimethylphenyl precursor via palladium catalysis, analogous to methods in .
  • Higher LogP in Example 83 correlates with its chromenone group, suggesting the target compound may exhibit improved bioavailability due to lower hydrophobicity.

Biological Activity

The compound 2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(5-methylisoxazol-3-yl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities. The presence of various substituents, such as the 3,4-dimethylphenyl group and the 5-methylisoxazol-3-yl moiety, suggests enhanced interactions with biological targets.

Molecular Characteristics

PropertyValue
Molecular FormulaC₁₉H₁₈N₄O₂
Molecular Weight342.37 g/mol
CAS Number852451-32-2

Biological Activity

Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit a wide range of biological activities including:

  • Anticancer Activity : Compounds within this class have shown promising results against various cancer cell lines. For instance, derivatives have been reported to inhibit the growth of MCF-7 breast cancer cells with IC₅₀ values in the low micromolar range .
  • Antibacterial and Antifungal Properties : Some studies suggest that these compounds possess significant antibacterial activity against pathogenic bacteria and antifungal effects against specific fungal strains .
  • Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, which are critical in treating conditions like arthritis and other inflammatory diseases .

The mechanism by which this compound exerts its biological effects often involves inhibition of specific enzymes or receptors. The pyrazolo[3,4-d]pyrimidine scaffold is known to interact with various kinases, leading to modulation of signaling pathways associated with cell proliferation and survival.

Interaction Studies

  • Kinase Inhibition : The compound may inhibit key kinases involved in tumor growth and metastasis.
  • Receptor Binding : It could interact with estrogen receptors or other nuclear receptors that play roles in cancer progression.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds:

  • Anticancer Studies : A study on related pyrazolo compounds indicated that modifications to the phenyl ring significantly impacted anticancer potency. For example, a derivative showed an IC₅₀ of 6.2 μM against colon carcinoma cells .
  • Antimicrobial Activity : Another study highlighted that several pyrazolo derivatives exhibited strong antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting their potential as antibiotic agents .

Q & A

Q. What are the critical factors in optimizing the synthesis of this compound?

Synthesis optimization requires meticulous control of reaction conditions. Key factors include:

  • Catalysts : Triethylamine or similar bases enhance nucleophilic substitution reactions during pyrazolo[3,4-d]pyrimidine core formation .
  • Solvents : Polar aprotic solvents (e.g., dimethyl sulfoxide) improve solubility of intermediates, while ethanol aids in cyclization steps .
  • Temperature : Stepwise heating (e.g., 60–80°C for cyclization) minimizes side reactions and improves yield .
  • Purification : Column chromatography or recrystallization ensures >95% purity, critical for reproducible biological assays .

Q. How is the molecular structure of this compound confirmed?

Structural confirmation employs:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify substituent positions (e.g., methyl groups on phenyl rings) and acetamide connectivity .
  • Mass Spectrometry (HRMS) : Validates molecular formula by matching exact mass-to-charge ratios .
  • X-ray Crystallography : Resolves 3D conformation, bond angles, and intermolecular interactions (e.g., hydrogen bonding in the pyrimidinone core) .

Q. What methodologies are used for initial biological screening?

  • Enzyme Inhibition Assays : Dose-response curves (IC50_{50}) against kinases or phosphodiesterases assess target engagement .
  • Cellular Viability Assays : MTT or ATP-based assays in cancer cell lines (e.g., HepG2, MCF-7) evaluate antiproliferative activity .
  • Receptor Binding Studies : Radioligand displacement assays quantify affinity for receptors like GPCRs .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

SAR studies involve:

  • Substituent Variation : Synthesizing analogs with modified substituents (e.g., replacing 3,4-dimethylphenyl with halogenated or methoxy groups) to assess impact on bioactivity .
  • Pharmacophore Mapping : Computational tools (e.g., Schrödinger’s Phase) identify essential moieties (e.g., pyrazolo-pyrimidine core) for target binding .
  • Biological Profiling : Comparing IC50_{50} values across analogs in enzyme/cell-based assays to link structural changes to potency .

Q. How should contradictory data on biological activity be resolved?

Contradictions often arise from:

  • Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) to reduce inter-lab discrepancies .
  • Compound Stability : Test degradation under assay conditions (e.g., pH, temperature) via HPLC; use fresh DMSO stocks to avoid solvent-driven artifacts .
  • Target Selectivity : Employ orthogonal assays (e.g., SPR vs. fluorescence polarization) to confirm target-specific effects .

Q. What advanced techniques characterize this compound’s mechanism of action?

  • Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding modes to enzymes like COX-2 or PI3K .
  • Kinetic Studies : Pre-steady-state kinetics using stopped-flow spectrophotometry reveal enzymatic inhibition mechanisms (competitive vs. allosteric) .
  • CRISPR/Cas9 Knockout Models : Validate target dependency by comparing compound efficacy in wild-type vs. gene-edited cell lines .

Q. How can metabolic stability and pharmacokinetic (PK) properties be evaluated preclinically?

  • Microsomal Stability Assays : Incubate with liver microsomes (human/rat) to measure half-life (t1/2_{1/2}) and identify major CYP450 isoforms involved .
  • Plasma Protein Binding : Equilibrium dialysis quantifies free vs. bound fractions, informing dose adjustments .
  • In Vivo PK Studies : Administer via IV/oral routes in rodents; use LC-MS/MS to calculate AUC, Cmax_{max}, and bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.